2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol
Overview
Description
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a complex organosilicon compound characterized by its unique structure, which includes multiple ether linkages and a silanol group
Mechanism of Action
Target of Action
It is often used in the chemical industry as an additive to improve surface wetting and surface tension .
Mode of Action
It’s worth noting that this compound can also serve as a softener, lubricant, and defoaming agent .
Result of Action
It is known to be used in some forms of adhesives, sealants, and coatings as an auxiliary .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol typically involves the reaction of silanes with polyether compounds under controlled conditions. One common method includes the hydrosilylation of polyether diols with tetramethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane linkages.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form silanols and polyether fragments.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products
Oxidation: Siloxane derivatives.
Substitution: Substituted polyether-silane compounds.
Hydrolysis: Silanols and polyether fragments.
Scientific Research Applications
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer synthesis and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- 2,2,4,4-Tetramethyl-3-pentanone
- 2,2,3,3-Tetramethylbutane
Uniqueness
Compared to similar compounds, 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is unique due to its multiple ether linkages and the presence of a silanol group. These features confer enhanced flexibility, solubility, and the ability to form stable complexes, making it particularly valuable in applications requiring these properties.
Properties
IUPAC Name |
2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O5Si/c1-14(2,3)20(4,5)19-13-12-18-11-10-17-9-8-16-7-6-15/h15H,6-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZMISGZPOLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170743 | |
Record name | 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134179-40-1 | |
Record name | 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134179-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134179-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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